Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate
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Overview
Description
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Boc-amino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with methyl 4-aminobenzoate under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo dyes, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form amines, which can then interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-aminophenyl)diazenyl]benzoate
- Methyl 4-[(4-fluorophenyl)diazenyl]benzoate
- Methyl 4-[(4-methylphenyl)diazenyl]benzoate
Uniqueness
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is unique due to the presence of the Boc-protected amino group, which provides additional stability and allows for selective deprotection under mild conditions. This feature makes it particularly useful in synthetic chemistry and drug development .
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C19H21N3O4/c1-19(2,3)26-18(24)20-14-9-11-16(12-10-14)22-21-15-7-5-13(6-8-15)17(23)25-4/h5-12H,1-4H3,(H,20,24) |
InChI Key |
FXXORPMDAQLHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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